![molecular formula C13H11ClFNO B6261318 6-(2-chloro-4-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile CAS No. 1545590-37-1](/img/no-structure.png)

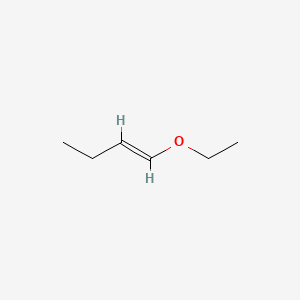

6-(2-chloro-4-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(2-Chloro-4-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile, or 6-CF-OSPH, is a versatile synthetic molecule that has recently been studied for its potential applications in scientific research. This molecule has a unique structure that allows it to interact with other molecules in a variety of ways, making it an attractive option for a wide range of experiments.

Wissenschaftliche Forschungsanwendungen

6-CF-OSPH has a wide range of potential applications in scientific research. It has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation, pain, and fever. In addition, 6-CF-OSPH has been studied as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmitters. 6-CF-OSPH has also been studied as an inhibitor of the enzyme tyrosinase, which is involved in the regulation of melanin production. Finally, 6-CF-OSPH has been studied as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the regulation of DNA synthesis.

Wirkmechanismus

The mechanism of action of 6-CF-OSPH is not completely understood. However, it is believed that it works by binding to the active site of the target enzyme and blocking its activity. This binding is thought to be facilitated by the presence of the chlorine and fluorine atoms in the molecule, which can form hydrogen bonds with the enzyme. In addition, the spirocyclic ring structure of 6-CF-OSPH may help to stabilize the binding of the molecule to the enzyme.

Biochemical and Physiological Effects

The biochemical and physiological effects of 6-CF-OSPH are not yet fully understood. However, it is believed that it can have a range of effects on the body, depending on the target enzyme. For example, it has been shown to inhibit the activity of COX-2, which is involved in the regulation of inflammation, pain, and fever. In addition, it has been shown to inhibit the activity of AChE, which is involved in the regulation of neurotransmitters. Finally, it has been shown to inhibit the activity of tyrosinase, which is involved in the regulation of melanin production.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 6-CF-OSPH in laboratory experiments is its versatility. It can be used in a variety of ways, including as an inhibitor of the enzymes COX-2, AChE, tyrosinase, and DHFR. In addition, it is relatively easy to synthesize, making it a cost-effective option for experiments. However, there are some limitations to using 6-CF-OSPH in laboratory experiments. For example, it is not yet fully understood how it works, and its effects on the body are not yet fully understood. In addition, its effects on different enzymes can vary, so it is important to carefully consider the potential effects of the molecule before using it in an experiment.

Zukünftige Richtungen

There are a number of potential future directions for 6-CF-OSPH. For example, further research could be conducted to better understand its mechanism of action and its effects on different enzymes. In addition, further research could be conducted to identify new applications for 6-CF-OSPH, such as in the treatment of diseases or conditions. Finally, further research could be conducted to develop more efficient synthesis methods for 6-CF-OSPH and to identify new derivatives of the molecule that could be used in laboratory experiments.

Synthesemethoden

6-CF-OSPH can be synthesized using a variety of methods, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Ugi reaction. The Wittig reaction involves the use of a phosphonium salt, an aldehyde, and a base to form an alkene. The Horner-Wadsworth-Emmons reaction involves the use of an aldehyde, an acid, and an organometallic reagent to form an alkene. The Ugi reaction involves the use of an aldehyde, an amine, and an isocyanide to form an alkene. All of these methods are suitable for the synthesis of 6-CF-OSPH, although the Ugi reaction is the most commonly used method.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(2-chloro-4-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile' involves the reaction of a substituted cyclohexanone with a cyanoacetamide in the presence of a Lewis acid catalyst to form the spirocyclic intermediate, which is then subjected to a cyanation reaction to yield the final product.", "Starting Materials": [ "2-chloro-4-fluorophenylacetic acid", "2-bromo-1-phenylcyclohexan-1-one", "cyanoacetamide", "Lewis acid catalyst" ], "Reaction": [ "Step 1: Conversion of 2-chloro-4-fluorophenylacetic acid to 2-chloro-4-fluorophenylacetic acid chloride using thionyl chloride", "Step 2: Reaction of 2-chloro-4-fluorophenylacetic acid chloride with 2-bromo-1-phenylcyclohexan-1-one in the presence of a Lewis acid catalyst to form the spirocyclic intermediate", "Step 3: Cyanation of the spirocyclic intermediate with cyanoacetamide in the presence of a base to yield the final product" ] } | |

CAS-Nummer |

1545590-37-1 |

Molekularformel |

C13H11ClFNO |

Molekulargewicht |

251.7 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

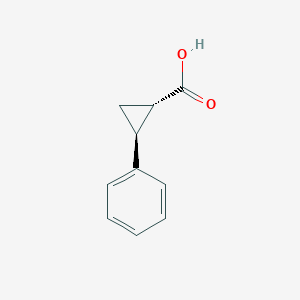

![4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6261322.png)